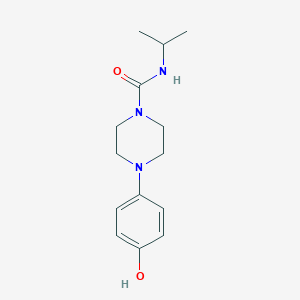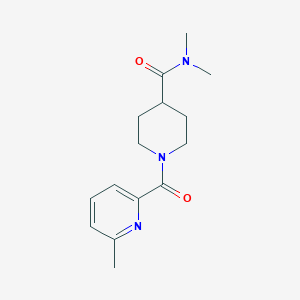![molecular formula C15H22N4 B7525599 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B7525599.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with an ethylpiperazine moiety, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-chloromethylpyridine and N-ethylpiperazine.
Reaction Conditions: These starting materials are reacted in the presence of a base, such as potassium carbonate, at elevated temperatures (60-70°C) for a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored as a potential drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Phenylpiperazin-1-yl)methyl]pyrimidine: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
2-Methyl-3-(2-piperazin-1-yl-ethyl)pyrido[1,2-a]pyrimidin-4-one: Known for its antiproliferative activity.
Uniqueness
2-[(4-Ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine stands out due to its unique combination of an imidazo[1,2-a]pyridine core and an ethylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-5-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-3-17-7-9-18(10-8-17)11-14-12-19-13(2)5-4-6-15(19)16-14/h4-6,12H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOUEFJQPJPFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN3C(=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Ethylpiperidin-1-yl)methyl]pyridine](/img/structure/B7525516.png)
![3-[[(2,4-Dichlorophenyl)methylamino]methyl]benzonitrile](/img/structure/B7525517.png)
![N-[(4-methylphenyl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7525519.png)
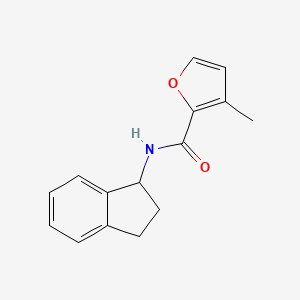
![N-[(3-fluoro-4-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7525533.png)
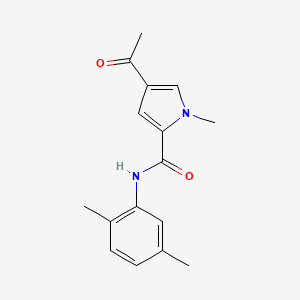
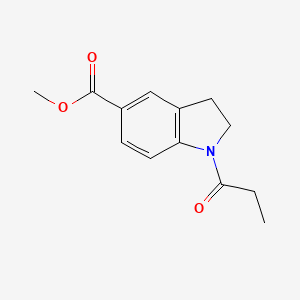
![N-[(3-fluoro-4-methylphenyl)methyl]propanamide](/img/structure/B7525554.png)
![1-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7525562.png)
![6-cyclopropyl-N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7525568.png)
![1-(4-fluorophenyl)-2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol](/img/structure/B7525587.png)
